
N-(pyridin-2-ylmethyl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(pyridin-2-ylmethyl)naphthalen-1-amine” is a compound that contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “N-(pyridin-2-ylmethyl)” part indicates that a pyridine ring is attached to the naphthalene ring via a nitrogen atom.
Molecular Structure Analysis
The molecular structure of “N-(pyridin-2-ylmethyl)naphthalen-1-amine” would consist of a naphthalene ring and a pyridine ring connected by a nitrogen atom. The exact structure would depend on the positions of the atoms and the bonds between them .Chemical Reactions Analysis
Again, while specific reactions involving “N-(pyridin-2-ylmethyl)naphthalen-1-amine” are not available, similar compounds have been involved in reactions with α-bromoketones and 2-aminopyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(pyridin-2-ylmethyl)naphthalen-1-amine” would depend on its molecular structure. For example, its solubility would depend on the polarity of its molecules, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
1. Luminescence in Coordination Compounds
In a study by Han et al. (2017), various Cd(II) coordination compounds were developed, including those with ligands related to N-(pyridin-2-ylmethyl)naphthalen-1-amine. These compounds exhibited diverse supramolecular networks and demonstrated strong solid-state luminescent properties, varying across a range of wavelengths. This research highlights the potential use of such compounds in luminescence and lighting applications (Han et al., 2017).
2. Anti-Proliferative Activity in Cancer Research
Abdel-Rahman et al. (2021) explored new pyridine derivatives, including those related to N-(pyridin-2-ylmethyl)naphthalen-1-amine, as inhibitors of the CDK2 enzyme. These compounds showed significant inhibition of various human cancer cell lines, indicating their potential in cancer treatment and drug development (Abdel-Rahman et al., 2021).
3. Synthesis and Characterization in Organic Chemistry
Najar and Ward (2013) synthesized a new bidentate ligand closely related to N-(pyridin-2-ylmethyl)naphthalen-1-amine. This study emphasizes the synthetic potential and versatility of such compounds in developing new materials with specific chemical properties (Najar & Ward, 2013).
4. Fluorescent Properties in Chemical Analysis
Xia-hon (2010) synthesized a compound similar to N-(pyridin-2-ylmethyl)naphthalen-1-amine, examining its fluorescent properties in different solutions. This research underscores the importance of such compounds in fluorescent probes and sensors, useful in various analytical and diagnostic applications (Xia-hon, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)naphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCYTTMMYMHKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12674173 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)
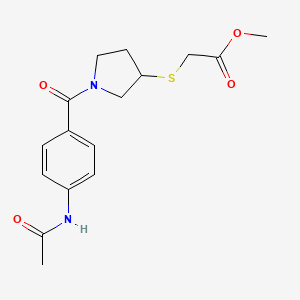

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
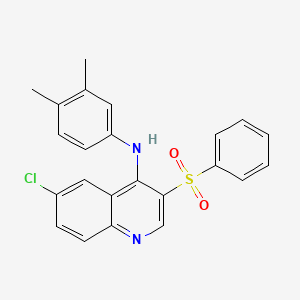
![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
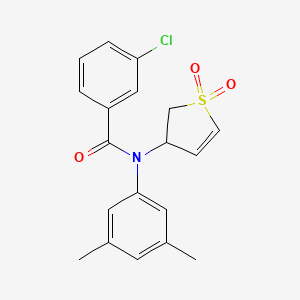
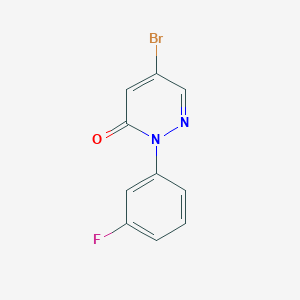
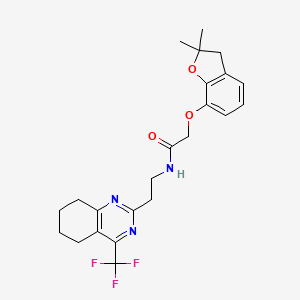
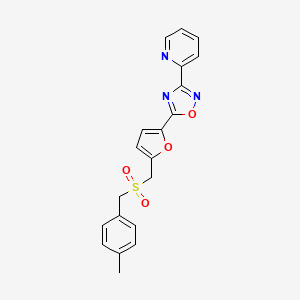

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)